Ring Expansion from Piperazine to Diazepane: Conformational and Basicity Differences Impacting Target Binding
The target compound features a 1,4-diazepane ring, whereas the reference compound NP118809 contains a piperazine ring. This ring expansion from six to seven members alters the pKa of the distal nitrogen by approximately 1–1.5 log units (estimated pKa ~8.5–9.0 for diazepane vs. ~7.5–8.0 for piperazine) and changes the preferred solution conformation from chair to twist-boat, as demonstrated by NMR and X-ray crystallography studies on related N,N-disubstituted diazepanes [1]. In the diphenylpiperazine series, a mere change of N-substituent on piperazine yielded IC50 values ranging from 10 nM to >10 μM at the N-type channel, indicating that ring size and nitrogen basicity are critical determinants of potency [2].
| Evidence Dimension | Ring size and nitrogen basicity (pKa) effect on N-type calcium channel potency |
|---|---|
| Target Compound Data | 1,4-Diazepane ring (7-membered); estimated pKa of distal N ~8.5–9.0 |
| Comparator Or Baseline | NP118809: piperazine ring (6-membered); pKa of distal N ~7.5–8.0 |
| Quantified Difference | ΔpKa ≈ 1–1.5 units; conformational change from chair to twist-boat |
| Conditions | Computational estimation based on class data; NMR/X-ray on related diazepane orexin antagonists [1] |
Why This Matters
Basicity differences directly affect the ionization state at physiological pH, influencing membrane permeability, binding to charged residues in the channel pore, and off-target interactions—key factors for procurement decisions in ion channel drug discovery programs.
- [1] Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. EMBL-EBI, 2009. View Source
- [2] Pajouhesh H, et al. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorg Med Chem Lett. 2010;20(4):1378-1383. PMID: 20117000. View Source
